molecular formula C20H21N3O2 B2552208 3-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidine-1-carbonyl]benzonitrile CAS No. 2379952-12-0

3-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidine-1-carbonyl]benzonitrile

Cat. No. B2552208
CAS RN: 2379952-12-0
M. Wt: 335.407
InChI Key: ZPZYSJTYTFAJMO-UHFFFAOYSA-N
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Description

3-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidine-1-carbonyl]benzonitrile, also known as MP-10, is a novel compound that has gained significant attention in the scientific community. MP-10 belongs to the class of piperidine compounds and has been shown to exhibit promising results in various scientific research applications.

Mechanism of Action

The exact mechanism of action of 3-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidine-1-carbonyl]benzonitrile is still under investigation. However, it is believed that this compound acts on the GABAergic system, which is responsible for regulating neuronal activity. This compound has been shown to increase the release of GABA in the brain, which results in a decrease in neuronal activity. This action may explain the anxiolytic and anticonvulsant properties of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This compound has also been shown to decrease the levels of stress hormones such as cortisol. Additionally, this compound has been shown to improve mitochondrial function, which may explain its potential use in the treatment of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidine-1-carbonyl]benzonitrile is its high potency and selectivity. This compound has been shown to be effective at low doses, which makes it an ideal candidate for further research. However, one of the limitations of this compound is its low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidine-1-carbonyl]benzonitrile. One area of interest is the potential use of this compound in the treatment of anxiety and depression. Additionally, further research is needed to understand the exact mechanism of action of this compound and its potential use in the treatment of Parkinson's disease. Furthermore, the development of more efficient synthesis methods for this compound may increase its availability for further research. Finally, the use of this compound in combination with other compounds may lead to the development of more effective treatments for various neurological disorders.
In conclusion, this compound is a novel compound that has shown promising results in various scientific research applications. Its high potency and selectivity make it an ideal candidate for further research. Although more research is needed to fully understand its mechanism of action and potential therapeutic applications, the future looks bright for this compound.

Synthesis Methods

The synthesis of 3-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidine-1-carbonyl]benzonitrile involves the reaction of 3-[3-(piperidin-1-yl) propyl] benzonitrile with 6-methyl-2-pyridinemethanol in the presence of a catalyst. The reaction produces this compound as a white crystalline solid in high yield. The purity of the compound is confirmed by various analytical techniques such as NMR, IR, and HPLC.

Scientific Research Applications

3-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidine-1-carbonyl]benzonitrile has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, anxiolytic, and antidepressant properties in animal models. This compound has also been shown to improve cognitive function and memory retention in rats. Additionally, this compound has been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine levels in the brain.

properties

IUPAC Name

3-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carbonyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-15-5-2-9-19(22-15)25-14-17-7-4-10-23(13-17)20(24)18-8-3-6-16(11-18)12-21/h2-3,5-6,8-9,11,17H,4,7,10,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPZYSJTYTFAJMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OCC2CCCN(C2)C(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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